Icatibant Acetate
Description
What exactly is Icatibant?
Icatibant is a medication for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency. It is ineffective for angioedema triggered by medication of the ACE inhibitor class.
The biological activity of Icatibant
Icatibant is a peptidomimetic composed of 10 amino acids that act as a specific antagonism of the bradykinin B2 receptors.
Bradykinin is a peptide-based hormone produced locally in tissues, most often in response to trauma. It improves the permeability of vessels and dilates blood vessels. It also triggers smooth muscle cells to contract. Bradykinin plays a significant role as a mediator of pain. Bradykinin, in excess, is responsible for the common symptoms of inflammation. These include swelling, redness and overheating, and discomfort. The activation of bradykininB2 receptors causes these symptoms.
Icatibant is a peptide that is a synthetic antagonist of the receptor bradykinin B2 having IC50 and Ki in the range of 1.07 and 0.798 Nm, respectively, in the guinea-pig ileal cell membranes. It reduces the bradykinin-induced contractions of isolated guinea-pig ileum and the pulmonary arteries, as well as in the rat uterus (IC50s equal 11.4, 5.4, and 4.9 in nM in each case). In vivo icatibant reduces the bronchoconstriction caused by bradykinin and guinea-pig model (ID50s equal 13.4 as well as 31.8 pmol/kg i.v. for resistance to pulmonary force and dynamic lung compliance and dynamic lung compliance, respectively). Icatibant (30 ug, i.v.) also decreases the permeability of blood vessels in the footpad and the intestine in the mouse study of angioedema caused by hereditary factors. Icatibant-based formulations are used in the treatment of angioedema caused by hereditary factors.
The uses of Icatibant
Icatibant works as a bradykinin antagonist by inhibiting the connection of native bradykinin, the receptor B2 for bradykinin.
Pharmacological effects of Icatibant
Icatibant Acetate is a salt of acetate version of icatibant that is an antagonist to the bradykinin B2 receptor (B2R) and is used in treating hereditary angioedema (HAE). After administration, it targets and binds with B2R and blocks bradykinin's binding to B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This could also reduce or reduce pulmonary edema that is not related to HAE. It may also reduce blood oxygen levels.
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZRZUEADSZDQ-DZJWSCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N19O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130308-48-4 (Parent) | |
| Record name | Icatibant acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138614-30-9 | |
| Record name | Icatibant acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138614309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icatibant acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICATIBANT ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325O8467XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Icatibant Acetate: A Technical Guide to its Mechanism of Action in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Icatibant Acetate, a selective bradykinin B2 receptor antagonist, within various inflammatory models. It details the underlying signaling pathways, presents key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to characterize its activity.
Core Mechanism of Action: Selective Bradykinin B2 Receptor Antagonism
Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1] In inflammatory states, the overproduction of bradykinin, a potent vasoactive peptide, leads to the characteristic symptoms of inflammation, including vasodilation, increased vascular permeability, edema, and pain.[2][3] These effects are mediated primarily through the activation of the B2R, a G-protein coupled receptor (GPCR).[2][4] Icatibant functions by binding to the B2R with an affinity similar to that of bradykinin itself, thereby preventing the endogenous ligand from binding and initiating the downstream inflammatory cascade.[5][6] This direct, competitive antagonism makes Icatibant an effective agent for mitigating the symptoms of bradykinin-mediated inflammatory conditions, most notably Hereditary Angioedema (HAE).[5][7][8]
The Kallikrein-Kinin System and the Role of Bradykinin
To understand Icatibant's mechanism, it is crucial to first understand the pathway it modulates. Bradykinin is generated by the Kallikrein-Kinin system. In HAE, a deficiency of C1 esterase inhibitor (C1-INH) leads to dysregulated activation of this system, resulting in excessive bradykinin production.[2][6][8]
Bradykinin B2 Receptor Signaling Pathway
The B2R is coupled to the Gq/11 family of G-proteins.[9] Upon bradykinin binding, this initiates a well-defined intracellular signaling cascade that ultimately leads to the physiological responses of inflammation. Icatibant blocks the very first step of this pathway.
Quantitative Pharmacological Data
The efficacy and potency of Icatibant have been quantified in numerous in vitro and in vivo models. The following tables summarize key data.
Table 1: In Vitro Potency of Icatibant
| Assay Type | System | Parameter | Value (nM) | Reference |
| Radioligand Binding | Guinea Pig Ileal Cell Membranes | Ki | 0.798 | [10][11] |
| Radioligand Binding | Guinea Pig Ileal Cell Membranes | IC50 | 1.07 | [10][11] |
| Functional Assay (Contraction) | Isolated Guinea Pig Ileum | IC50 | 11 | [11] |
| Functional Assay (Contraction) | Isolated Guinea Pig Pulmonary Arteries | IC50 | 5.4 | [11] |
| Functional Assay (Contraction) | Isolated Rat Uterus | IC50 | 4.9 | [11] |
| Functional Assay (Ca²⁺ Mobilization) | Recombinant Human B2R in CHO Cells | Kb | 2.81 | [1] |
Table 2: Efficacy of Icatibant in In Vivo Inflammatory Models
| Model | Species | Treatment Dose | Key Finding | Reference |
| Thermal Injury (40% TBSA burn) | Sheep | 4 µg/kg/h and 20 µg/kg/h (IV) | Significantly reduced microvascular fluid flux and prefemoral lymph flow vs. control. | [9] |
| Dextran Sulfate Sodium-Induced Colitis | Mice | 0.3 or 1.5 mg/kg (SC) | Significantly suppressed shortening of the large intestine. | [12] |
| Dextran Sulfate Sodium-Induced Colitis | Mice | 50 mg/kg (Oral) | Significantly suppressed shortening of the large intestine and onset of diarrhea. | [12] |
| Bradykinin-Induced Bronchoconstriction | Guinea Pig | 13.4 pmol/kg (IV) | ID50 for inhibiting increase in pulmonary resistance. | [11] |
| Hereditary Angioedema (HAE) Attack | Human | 30 mg (SC) | Median time to onset of symptom relief: 1.9-2.1 hours. | [13] |
Key Experimental Methodologies
The characterization of a B2R antagonist like Icatibant follows a logical progression from in vitro receptor binding and functional assays to in vivo models of inflammation.
References
- 1. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDKRB2 bradykinin receptor B2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Activation of bradykinin B2 receptors increases calcium entry and intracellular mobilization in C9 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. innoprot.com [innoprot.com]
- 8. Assay: DRUGMATRIX: Bradykinin B2 radioligand binding (ligand: [3H] Bradykinin) (CHEMBL1909100) - ChEMBL [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. bu.edu [bu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Icatibant Acetate: A Technical Guide to a Selective Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant acetate is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] It mimics the structure of bradykinin, allowing it to bind to the B2 receptor with high affinity without activating it.[1] This mechanism of action makes icatibant a crucial therapeutic agent in conditions characterized by excessive bradykinin activity, most notably in the treatment of acute attacks of hereditary angioedema (HAE).[2][3][4] HAE is a genetic disorder resulting from a deficiency or dysfunction of the C1 esterase inhibitor, leading to unregulated production of bradykinin, a potent vasodilator that increases vascular permeability.[1] Icatibant effectively counteracts these effects, alleviating the symptoms of swelling and inflammation associated with HAE attacks.[1][2]
Mechanism of Action
Icatibant is a competitive antagonist at the bradykinin B2 receptor, exhibiting an affinity similar to that of bradykinin itself.[2][5] By binding to the B2 receptor, icatibant prevents bradykinin from initiating its signaling cascade.[5] The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by bradykinin, couples to Gq and Gi proteins.[6][7]
Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] These signaling events contribute to the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[1] The Gi protein pathway, on the other hand, inhibits adenylyl cyclase.[6] Icatibant, by blocking the binding of bradykinin to the B2 receptor, effectively inhibits these downstream signaling pathways.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its binding affinity, inhibitory concentrations in various functional assays, and pharmacokinetic parameters.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 0.798 nM | Guinea pig ileal cell membranes | [10] |
| IC50 | 1.07 nM | Guinea pig ileal cell membranes (Bradykinin B2 receptor) | [10][11][12][13] |
| IC50 | 11 nM | Isolated guinea pig ileum (Bradykinin-induced contraction) | [10] |
| IC50 | 5.4 nM | Isolated guinea pig pulmonary arteries (Bradykinin-induced contraction) | [10] |
| IC50 | 4.9 nM | Isolated rat uterus (Bradykinin-induced contraction) | [10] |
| ID50 | 13.4 pmol/kg (i.v.) | Guinea pig model (Bradykinin-induced bronchoconstriction - pulmonary resistance) | [10] |
| ID50 | 31.8 pmol/kg (i.v.) | Guinea pig model (Bradykinin-induced bronchoconstriction - dynamic lung compliance) | [10] |
Table 2: Pharmacokinetic Properties of this compound (30 mg Subcutaneous Dose in Healthy Adults)
| Parameter | Value | Unit | Reference |
| Absolute Bioavailability | ~97 | % | [8] |
| Tmax (Time to Peak Plasma Concentration) | ~0.75 | hours | [8] |
| Cmax (Peak Plasma Concentration) | 974 ± 280 | ng/mL | [8][9] |
| AUC (Area Under the Curve) | 2165 ± 568 | ng·hr/mL | [8][9] |
| Elimination Half-Life (t½) | 1.48 ± 0.35 | hours | [9] |
Signaling Pathways
The following diagram illustrates the bradykinin B2 receptor signaling pathway and the point of inhibition by icatibant.
Caption: Bradykinin B2 receptor signaling and icatibant inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are outlined below.
Radioligand Binding Assay
This assay quantifies the affinity of icatibant for the bradykinin B2 receptor.
Objective: To determine the binding affinity (Ki) of icatibant for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the bradykinin B2 receptor (e.g., from guinea pig ileum or recombinant cell lines).[1]
-
Radioligand: [³H]Bradykinin.[1]
-
This compound (or other competing ligands).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA.[1]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[1]
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the bradykinin B2 receptor.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]Bradykinin to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[7]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of icatibant, which can then be converted to a Ki value using the Cheng-Prusoff equation.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Mechanisms of bradykinin-induced contraction of the guinea-pig gallbladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics and Exposure‐Response Analyses to Guide Dosing of Icatibant in Pediatric Patients With Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiple mechanisms of bradykinin-induced contraction in rat and guinea pig smooth muscles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay: DRUGMATRIX: Bradykinin B2 radioligand binding (ligand: [3H] Bradykinin) (CHEMBL1909100) - ChEMBL [ebi.ac.uk]
Icatibant Acetate's effect on the kallikrein-kinin system
An In-Depth Technical Guide to Icatibant Acetate's Modulation of the Kallikrein-Kinin System
Introduction
The Kallikrein-Kinin System (KKS) is a complex proteolytic cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain. A key effector molecule of this system is bradykinin, a potent vasodilator peptide that mediates its effects primarily through the bradykinin B2 receptor. Dysregulation of the KKS, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. This compound is a synthetic peptidomimetic designed as a potent and selective competitive antagonist of the bradykinin B2 receptor, offering a targeted therapeutic approach for acute HAE attacks. This guide provides a detailed examination of icatibant's mechanism of action, its pharmacological properties, and its impact on the KKS.
The KKS is initiated through the activation of factor XII (Hageman factor) which, in turn, converts prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. Bradykinin is a short-lived peptide that exerts its physiological effects locally before being rapidly degraded by peptidases, primarily angiotensin-converting enzyme (ACE). In patients with HAE, a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to unchecked activation of factor XII and plasma kallikrein, resulting in excessive bradykinin production.
Beyond Hereditary Angioedema: An In-depth Technical Guide to the Expanding Research Applications of Icatibant Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant acetate, a selective bradykinin B2 receptor antagonist, is a well-established treatment for acute attacks of hereditary angioedema (HAE).[1][2] Its mechanism of action, the competitive inhibition of bradykinin at the B2 receptor, effectively counteracts the increased vascular permeability and subsequent swelling characteristic of HAE attacks.[2][3] However, the role of bradykinin as a potent inflammatory mediator extends beyond HAE, suggesting a broader therapeutic potential for Icatibant. This technical guide delves into the current research applications of this compound beyond its primary indication, providing a comprehensive overview of clinical and preclinical investigations, detailed experimental protocols, and a summary of quantitative data.
Core Mechanism of Action: Bradykinin B2 Receptor Antagonism
Bradykinin, a key player in the kallikrein-kinin system, exerts its effects primarily through the bradykinin B2 receptor (B2R), a G-protein coupled receptor.[4][5] Activation of B2R triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, smooth muscle contraction, and the release of pro-inflammatory mediators.[6][7] Icatibant, a synthetic decapeptide, acts as a competitive antagonist at the B2R, effectively blocking the binding of bradykinin and mitigating its downstream effects.[2][3]
digraph "Bradykinin_B2_Receptor_Signaling_Pathway" {
graph [fontname="Arial", fontsize=10, labelloc="t", label="Bradykinin B2 Receptor Signaling and Icatibant's Point of Intervention", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
Bradykinin [label="Bradykinin", fillcolor="#FBBC05", fontcolor="#202124"];
Icatibant [label="Icatibant", fillcolor="#EA4335", fontcolor="#FFFFFF"];
B2R [label="Bradykinin B2 Receptor (B2R)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Gq_protein [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"];
PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"];
DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"];
Ca2_release [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"];
PKC [label="Protein Kinase C (PKC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Inflammatory_Response [label="Increased Vascular Permeability,\nVasodilation, Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Bradykinin -> B2R [label="Binds to"];
Icatibant -> B2R [label="Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335"];
B2R -> Gq_protein [label="Activates"];
Gq_protein -> PLC [label="Activates"];
PLC -> PIP2 [label="Cleaves"];
PIP2 -> IP3 [label=" "];
PIP2 -> DAG [label=" "];
IP3 -> Ca2_release [label="Induces"];
DAG -> PKC [label="Activates"];
Ca2_release -> Inflammatory_Response [label="Leads to"];
PKC -> Inflammatory_Response [label="Leads to"];
}
ACE Inhibitor Angioedema Trial Workflow.
COVID-19-Related Inflammatory Response
The pathophysiology of severe COVID-19 involves a "cytokine storm" and increased vascular permeability, where the kallikrein-kinin system and bradykinin are thought to play a role. This has led to the investigation of Icatibant as a potential therapeutic agent to mitigate the inflammatory cascade.
Outcome Icatibant Group (n=37) Standard Care Group (n=36) Rate Difference (95% CI) p-value Clinical Response at Day 10/Discharge 73.0% 55.6% 17.42 (-4.22 to 39.06) 0.115 Clinical Efficacy at 28 Days 100.0% 83.3% 16.67 (4.49 to 28.84) 0.011 All-cause Mortality 0% 16.7% -16.67 (-28.84 to -4.49) 0.011
ICAT-COVID: A Phase II, Randomized, Open-Label, Proof-of-Concept Clinical Trial (NCT04978051) [8][9]
-
Objective: To assess the efficacy and safety of adding Icatibant to the standard of care in patients hospitalized with COVID-19 pneumonia.
-
Study Design: Hospitalized adult patients with confirmed COVID-19 pneumonia requiring supplemental oxygen (but not invasive mechanical ventilation) were randomized 1:1 to receive either standard of care plus Icatibant or standard of care alone.
-
Intervention: Icatibant 30 mg administered subcutaneously three times a day for three days.
-
Inclusion Criteria: Confirmed SARS-CoV-2 infection, radiographic evidence of pneumonia, and a WHO clinical status scale of '4' or '5'.
-
Primary Outcome: Number of patients reaching a WHO clinical status scale of '1' or '2' within 10 days of starting treatment.
```dot
digraph "ICAT_COVID_Trial_Workflow" {
graph [fontname="Arial", fontsize=10, labelloc="t", label="Experimental Workflow for ICAT-COVID Trial", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
Patient_Population [label="Hospitalized adults with COVID-19 pneumonia\nrequiring supplemental oxygen", fillcolor="#F1F3F4", fontcolor="#202124"];
Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Icatibant_Arm [label="Standard of Care + Icatibant\n(30 mg SC, 3x/day for 3 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Control_Arm [label="Standard of Care Alone", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Assessment [label="Assessment of WHO Clinical Status Scale", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Primary_Endpoint [label="Number of patients reaching WHO Scale 1 or 2\nwithin 10 days", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Patient_Population -> Randomization;
Randomization -> Icatibant_Arm [label="Experimental Group"];
Randomization -> Control_Arm [label="Control Group"];
Icatibant_Arm -> Assessment;
Control_Arm -> Assessment;
Assessment -> Primary_Endpoint;
}
References
- 1. Effect of icatibant on angiotensin-converting enzyme inhibitor-induced angioedema: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of bradykinin and the effect of the bradykinin receptor antagonist icatibant in porcine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of COVID-19: A Post Hoc Analysis of the ICAT-COVID Clinical Trial of the Bradykinin Antagonist Icatibant [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A multicenter, open-label, randomized, proof-of-concept phase II clinical trial to assess the efficacy and safety of icatibant in patients infected with SARS-CoV-2 (COVID-19) and admitted to hospital units without invasive mechanical ventilation: study protocol (ICAT-COVID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter, open-label, randomized, proof-of-concept phase II clinical trial to assess the efficacy and safety of icatibant in patients infected with SARS-CoV-2 (COVID-19) and admitted to hospital units without invasive mechanical ventilation: study protocol (ICAT-COVID) - PMC [pmc.ncbi.nlm.nih.gov]
Icatibant Acetate's impact on vascular permeability signaling pathways
An In-Depth Technical Guide to Icatibant Acetate's Impact on Vascular Permeability Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic decapeptide, serves as a potent and selective competitive antagonist for the bradykinin B2 receptor.[1][2][3] Its primary clinical application is in the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe, localized edema.[1][3][4][5] The underlying pathophysiology of HAE involves excessive production of bradykinin, a potent vasodilator that significantly increases vascular permeability.[1][6][7] This guide elucidates the core mechanism of action of this compound, focusing on its modulation of the signaling pathways that govern vascular permeability. It provides a comprehensive overview of the quantitative effects observed in preclinical and clinical studies, details key experimental protocols for assessing vascular permeability, and visualizes complex biological and experimental processes.
The Kallikrein-Kinin System and Bradykinin-Mediated Vascular Permeability
Hereditary angioedema is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][7][8] C1-INH is a crucial regulator of multiple proteolytic cascades, including the contact (kallikrein-kinin) system.[3][7] In its absence, the system becomes overactive, leading to the excessive cleavage of high-molecular-weight kininogen to produce bradykinin.[1]
Bradykinin is the principal mediator of the swelling and pain associated with HAE attacks.[3][6] It exerts its potent effects by binding to the bradykinin B2 receptor, a G-protein coupled receptor located on the surface of endothelial cells.[1][5][6] This ligand-receptor interaction initiates a cascade of intracellular signaling events that culminate in the relaxation of endothelial cells, the opening of intercellular junctions, and a subsequent increase in vascular permeability.[6] This allows for the extravasation of plasma fluid into the interstitial space, leading to the characteristic angioedema.[6][7]
This compound: Mechanism of Action
This compound is a structural analog of bradykinin, containing five nonproteinogenic amino acids.[3][9] It functions as a selective and competitive antagonist of the bradykinin B2 receptor, exhibiting an affinity for the receptor similar to that of bradykinin itself.[3][9] By competitively binding to the B2 receptor, Icatibant prevents bradykinin from docking and activating its downstream signaling cascade.[1][2][4] This blockade effectively abrogates the pathological increase in vasodilation and vascular permeability, leading to the rapid alleviation of angioedema symptoms.[1][4]
Caption: Icatibant competitively antagonizes the bradykinin B2 receptor.
Quantitative Data on Efficacy
The efficacy of this compound in reducing the clinical manifestations of increased vascular permeability has been demonstrated in numerous clinical trials and preclinical models.
Clinical Trial Data (FAST Trials)
The FAST (For Angioedema Subcutaneous Treatment) trials were pivotal in establishing the clinical utility of Icatibant for acute HAE attacks. The primary endpoint was often related to the time to symptom relief, a direct clinical correlate of reduced vascular permeability and edema resolution.
| Trial | Treatment Group | Comparator | Median Time to 50% Reduction in Symptom Severity | Reference |
| FAST-1 | Icatibant (30 mg SC) | Placebo | 2.5 hours | 11 |
| FAST-2 | Icatibant (30 mg SC) | Tranexamic Acid (3g/day) | 2.0 hours | 7, 11 |
| FAST-3 | Icatibant (30 mg SC) | Placebo | 2.0 hours | 7 |
Preclinical Data
Preclinical studies provide more direct, quantitative measurements of microvascular permeability. A key study in a sheep model of thermal injury demonstrated Icatibant's ability to mitigate fluid and protein leakage.
| Model | Parameter Measured | Control (Burn Injury) | Icatibant (4 µg/kg/h) | Icatibant (20 µg/kg/h) | Reference |
| Ovine Thermal Injury (40% TBSA) | Prefemoral Lymph Flow at 24h (mL/h) | 28.0 ± 4.2 | 17.5 ± 3.5 | 15.2 ± 2.0 | 15 |
| Ovine Thermal Injury (40% TBSA) | Prefemoral Lymph Flow at 48h (mL/h) | 33.0 ± 8.1 | 20.3 ± 3.4 | 17.6 ± 4.1 | 15 |
Key Experimental Protocols
Assessing the impact of compounds like Icatibant on vascular permeability requires robust and reproducible experimental models. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Vascular Permeability (Modified Miles Assay)
This assay quantifies plasma extravasation in the skin in response to permeability-inducing agents.
Principle: Evans Blue dye binds with high affinity to serum albumin.[10] Under normal conditions, this large complex is retained within the vasculature. When permeability increases, the dye-albumin complex leaks into the interstitial tissue, where it can be extracted and quantified.[10][11]
Methodology:
-
Animal Preparation: Use adult mice (e.g., C57BL/6 or BALB/c). Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation).
-
Dye Injection: Prepare a 0.5% (w/v) solution of Evans Blue dye in sterile phosphate-buffered saline (PBS). Inject 100 µL of the dye solution intravenously via the lateral tail vein.[11] Allow the dye to circulate for 30-60 minutes.
-
Intradermal Challenge: Intradermally inject a controlled volume (e.g., 20 µL) of the permeability-inducing agent (e.g., bradykinin) into a shaved area of the dorsal skin. Inject a corresponding volume of PBS as a negative control at a separate site. For testing inhibitors like Icatibant, the compound can be administered systemically (e.g., subcutaneously) prior to the dye injection or co-injected with the challenge agent.
-
Tissue Harvesting: After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin injection sites using a standard dermal punch biopsy tool.
-
Dye Extraction: Weigh the tissue biopsies. Incubate each biopsy in 500 µL of formamide at 60°C for 24 hours to extract the Evans Blue dye.[11]
-
Quantification: Centrifuge the samples to pellet tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[11] Calculate the amount of extravasated dye per milligram of tissue by comparing the absorbance to a standard curve of known Evans Blue concentrations.
Caption: Experimental workflow for the modified Miles Assay.
In Vitro Endothelial Permeability Assay
This assay uses a two-chamber system to model the endothelial barrier and measure the passage of tracers.
Principle: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are cultured to form a confluent monolayer on a permeable membrane insert, which separates an upper and lower chamber. The permeability of this monolayer is assessed by measuring the flux of a fluorescently-labeled tracer from the upper to the lower chamber.[11]
Methodology:
-
Cell Culture: Seed HUVECs onto the collagen-coated, microporous membrane of a Transwell® insert (e.g., 0.4 µm pore size) in a multi-well plate. Culture the cells until they form a tight, confluent monolayer. Barrier integrity can be confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).
-
Experimental Setup: Replace the culture medium in both chambers with a serum-free assay buffer. Allow the cells to equilibrate.
-
Treatment: Add bradykinin to the upper chamber to induce permeability. To test the effect of Icatibant, pre-incubate the monolayer with this compound for a specified duration before adding bradykinin. Include untreated wells as a negative control.
-
Permeability Measurement: Add a fluorescent tracer (e.g., FITC-dextran, 70 kDa) to the upper chamber.
-
Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), collect a small aliquot of medium from the lower chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.
-
Analysis: Calculate the permeability coefficient based on the rate of tracer accumulation in the lower chamber over time. Compare the permeability coefficients between control, bradykinin-treated, and Icatibant + bradykinin-treated groups.
Caption: Workflow for an in vitro endothelial permeability assay.
Conclusion
This compound provides a targeted therapeutic intervention for conditions of pathological vascular permeability mediated by bradykinin. Its mechanism is centered on the direct, competitive antagonism of the bradykinin B2 receptor on endothelial cells, which effectively inhibits the signaling cascade responsible for increasing the gap between endothelial cells. Both preclinical and extensive clinical data quantitatively affirm its ability to reverse pathological fluid shifts, resulting in rapid clinical improvement in patients with HAE. The experimental protocols detailed herein provide a framework for the continued investigation of vascular permeability and the development of novel modulators of this critical physiological process.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Icatibant as acute treatment for hereditary angioedema in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evidence-based review of the potential role of icatibant in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 11. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Icatibant Acetate for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant acetate is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, is a key mediator in inflammatory processes and pain.[2][3] By blocking the bradykinin B2 receptor, icatibant effectively mitigates the physiological effects of excess bradykinin, such as increased vascular permeability, vasodilation, and the subsequent formation of edema.[4][5] This mechanism of action has led to its clinical use in the treatment of acute attacks of hereditary angioedema (HAE) in humans.[6][7] In preclinical research, this compound is a valuable tool for investigating the role of the bradykinin B2 receptor in various disease models in mice, including inflammation, oncology, and cardiovascular disorders.
This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, with a focus on dosage calculation, preparation, and administration.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the bradykinin B2 receptor, preventing the binding of its natural ligand, bradykinin.[1] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a signaling cascade leading to various cellular responses.[3] The primary signaling pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately contributes to vasodilation, increased vascular permeability, and the sensation of pain.[3][6]
Signaling Pathway of Bradykinin B2 Receptor and Inhibition by Icatibant
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Icatibant Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icatibant Acetate is a synthetic decapeptide that acts as a selective and specific antagonist of bradykinin B2 receptors.[1] It is primarily used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE), a condition resulting from a deficiency or dysfunction of the C1 esterase inhibitor.[2][3] The synthesis of Icatibant, typically through solid-phase or solution-phase peptide synthesis, yields a crude product containing various impurities such as deletion or insertion peptides.[4][5] Consequently, a robust purification process is essential to achieve the high purity required for pharmaceutical applications.
This document outlines a detailed two-step preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of synthetic Icatibant, followed by a salt exchange to yield the final acetate form.
Mechanism of Action of Icatibant
Hereditary Angioedema is characterized by the uncontrolled activation of the kallikrein-kinin system, leading to an overproduction of bradykinin.[2] Bradykinin, a potent vasodilator, binds to B2 receptors on endothelial cells, increasing vascular permeability and resulting in localized swelling, inflammation, and pain.[1][3] Icatibant competitively blocks these B2 receptors, preventing bradykinin from binding and thereby mitigating the symptoms of an HAE attack.[2][6][7]
Caption: Icatibant's Mechanism of Action in Hereditary Angioedema.
Experimental Protocols
The purification of crude Icatibant is performed in a two-stage RP-HPLC process. The first stage utilizes a trifluoroacetic acid (TFA) system for initial purification, while the second stage employs an acetic acid system to perform a salt exchange and final polishing.
Caption: Two-Step HPLC Purification Workflow for Icatibant.
Materials and Equipment
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water.
-
Reagents: Trifluoroacetic acid (TFA), glacial acetic acid, ammonium acetate.
-
Column: Preparative C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size).
-
Equipment: Preparative HPLC system with gradient capability, UV detector, fraction collector, analytical HPLC system, and a lyophilizer.
Crude Peptide Sample Preparation
-
Dissolve the crude synthetic Icatibant powder in a minimal amount of Mobile Phase A, potentially with a small percentage of acetic acid or DMSO to aid solubility.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.
Step 1: Initial Purification (TFA System)
This step is designed to separate the target Icatibant peptide from the majority of synthesis-related impurities. The use of TFA as an ion-pairing agent ensures sharp peaks and good resolution.[5][8]
Protocol:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared crude Icatibant solution onto the column.
-
Run the gradient program as detailed in Table 1.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using an analytical HPLC method.
-
Pool the fractions that meet the desired purity criteria (e.g., >95%).
Table 1: HPLC Parameters for Initial Purification
| Parameter | Condition |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water[5][8] |
| Mobile Phase B | Acetonitrile (ACN)[5][8] |
| Flow Rate | Dependent on column diameter |
| Gradient | A shallow gradient around the elution % of Icatibant (e.g., 20-40% B over 60 min) |
| Detection | UV at 224 nm[9][10] |
| Column Temperature | Ambient |
| Sample Load | Determined by loading studies on an analytical column |
Step 2: Salt Exchange and Final Polishing (Acetate System)
The primary goal of this step is to replace the trifluoroacetate counter-ion with acetate to yield the final desired salt form. This step also serves as a final polishing stage to remove any remaining closely-eluting impurities.[5][8]
Protocol:
-
The pooled fractions from Step 1 can be loaded directly onto the second equilibrated column.
-
Equilibrate the same or a fresh preparative C18 column with the acetate buffer system.
-
Inject the pooled Icatibant-TFA solution.
-
Initially, wash the column with a solution like 0.15% ammonium acetate to begin the ion exchange.[5]
-
Run the elution gradient as detailed in Table 2 to separate the Icatibant peptide.
-
Monitor the elution at 224 nm and collect fractions.
-
Perform analytical HPLC on the collected fractions to confirm purity.
-
Pool all fractions with the required final purity (e.g., >99.5%).
Table 2: HPLC Parameters for Salt Exchange and Final Polishing
| Parameter | Condition |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | 0.2% Acetic Acid in Water[5][8] |
| Mobile Phase B | Acetonitrile (ACN)[5][8] |
| Flow Rate | Dependent on column diameter |
| Gradient | A shallow gradient optimized for final polishing (e.g., 25-35% B over 45 min) |
| Detection | UV at 224 nm |
| Column Temperature | Ambient |
Product Recovery
-
Freeze the final pooled solution of pure this compound at -80°C.
-
Lyophilize the frozen solution until a dry, white powder is obtained.
-
The resulting powder is high-purity this compound, ready for final characterization and formulation.
Conclusion
This two-step RP-HPLC protocol provides a robust and effective method for the purification of synthetic Icatibant. The initial TFA-based purification effectively removes bulk impurities, while the subsequent acetate-based step successfully performs the necessary salt exchange and polishes the product to a high degree of purity suitable for pharmaceutical use. Careful optimization of gradients and loading conditions based on analytical scouting runs is critical for maximizing yield and purity.
References
- 1. Icatibant - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20190309014A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 5. CN111944016B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CN111944016A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. ijsit.com [ijsit.com]
- 10. [PDF] A NOVEL RP-HPLC METHOD FOR THE QUANTIFICATION OF ICATIBANT IN FORMULATIONS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying Icatibant Acetate in Organ Bath Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Icatibant Acetate is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in inflammatory processes, binds to B2 receptors on endothelial cells, leading to vasodilation, increased vascular permeability, and pain.[1][2] By blocking this interaction, Icatibant effectively mitigates these effects and is clinically used for the treatment of acute attacks of hereditary angioedema (HAE).[4][5][6]
Organ bath experiments are a fundamental in vitro technique in pharmacology for studying the contractility of isolated tissues, such as smooth muscle from blood vessels, airways, and the gastrointestinal tract.[7][8] This methodology allows for the characterization of drug effects on tissue function in a controlled environment, making it an ideal system for investigating the antagonistic properties of this compound against bradykinin-induced responses.
These application notes provide a detailed protocol for utilizing organ bath systems to quantify the pharmacological activity of this compound.
Pharmacological Data of this compound
The following table summarizes key quantitative data for this compound, demonstrating its high affinity and potency for the bradykinin B2 receptor.
| Parameter | Value | Tissue/System | Reference |
| IC₅₀ | 1.07 nM | Bradykinin B2 Receptor Binding Assay | [9][10] |
| Kᵢ | 0.798 nM | Bradykinin B2 Receptor Binding Assay | [9] |
| pA₂ | 7.97 ± 0.12 | Isolated Human Pulmonary Artery | [11] |
| pA₂ | 8.16 ± 0.16 | Isolated Human Umbilical Artery | [11] |
| pA₂ | 8.00 ± 0.11 | Isolated Human Umbilical Vein | [11] |
| pKB | 8.19 ± 0.30 | Isolated Human Bronchus (Noncompetitive) | [11] |
This compound Signaling Pathway
Icatibant competitively antagonizes the bradykinin B2 receptor, preventing the downstream signaling cascade that leads to vasodilation and increased vascular permeability.
Caption: this compound competitively blocks the Bradykinin B2 receptor.
Experimental Protocol: Organ Bath Assay
This protocol details the procedure for assessing the antagonist effect of this compound on bradykinin-induced smooth muscle contraction in isolated tissue preparations.
1. Materials and Reagents:
-
Isolated Tissue: e.g., segments of artery (aorta, mesenteric), vein (umbilical), or airway smooth muscle (trachea).
-
Krebs-Ringer Bicarbonate (KRB) Solution: (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11). Prepare fresh and maintain at 37°C.
-
Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen).
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in sterile water or appropriate solvent. Store at -20°C as per manufacturer instructions.[9] Prepare serial dilutions for the experiment.
-
Agonist (Bradykinin) Stock Solution: Prepare a stock solution (e.g., 1 mM) in sterile water.
-
Organ Bath System: Including tissue chamber, force-displacement transducer, amplifier, and data acquisition system.[8][12]
-
Surgical tools for tissue dissection.
-
Suture material (e.g., silk) for mounting tissue.
2. Tissue Preparation and Mounting:
-
Humanely euthanize the animal according to institutional guidelines or obtain human tissue from approved sources.
-
Promptly dissect the desired tissue (e.g., thoracic aorta) and place it in ice-cold KRB solution aerated with Carbogen.
-
Carefully remove excess connective and adipose tissue. For vascular tissue, cut into rings of 2-4 mm in length.
-
Tie two sutures through the lumen of the tissue ring.[13]
-
Mount the tissue in the organ bath chamber filled with KRB solution by attaching one suture to a fixed hook and the other to the force transducer.[12]
3. Equilibration and Viability Check:
-
Maintain the organ bath at 37°C and continuously bubble with Carbogen gas to maintain a pH of ~7.4.[14]
-
Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta). Wash the tissue with fresh KRB solution every 15-20 minutes.
-
After equilibration, assess tissue viability by inducing a contraction with a high-potassium solution (e.g., KRB with 60 mM KCl, replacing an equimolar amount of NaCl) or a standard agonist like phenylephrine for vascular tissue.
-
Wash the tissue repeatedly until it returns to baseline tension.
4. Antagonism Protocol (Schild Analysis):
-
Baseline Response: Obtain a cumulative concentration-response curve (CRC) for bradykinin. Start with a low concentration (e.g., 1 nM) and increase in a cumulative, half-log manner until a maximal response is achieved.
-
Washout: Wash the tissue extensively with fresh KRB solution until it returns to the baseline resting tension. Allow the tissue to re-equilibrate for at least 30-45 minutes.
-
Incubation with Icatibant: Add a known concentration of this compound to the bath (e.g., 1 nM). Allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Second CRC: While the tissue is still in the presence of Icatibant, repeat the cumulative concentration-response curve for bradykinin. The curve should be right-shifted.
-
Repeat: Wash out the tissue and repeat steps 3 and 4 with increasing concentrations of this compound (e.g., 10 nM, 100 nM).
5. Data Analysis:
-
Measure the peak contractile force for each agonist concentration.
-
Normalize the data, expressing the response as a percentage of the maximal contraction induced by the initial control agonist CRC.
-
Plot the concentration-response curves (log[agonist] vs. response).
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the concentration ratio (CR) for each concentration of Icatibant used: CR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).
-
For competitive antagonism, generate a Schild plot by plotting log(CR - 1) vs. log[Icatibant concentration]. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting an organ bath experiment to determine the antagonist properties of this compound.
Caption: Workflow for Schild analysis of Icatibant in an organ bath.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Icatibant - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Icatibant injection: Cost, dosage, side effects, uses, and more [medicalnewstoday.com]
- 7. dmt.dk [dmt.dk]
- 8. reprocell.com [reprocell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Portico [access.portico.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Icatibant Acetate Synthesis: A Technical Support Center for Impurity Identification and Removal
Welcome to the technical support center for the synthesis of Icatibant Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and removal of impurities during the synthesis of this complex peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: this compound, a synthetic decapeptide, is primarily produced via Solid-Phase Peptide Synthesis (SPPS).[1] During this process, several types of impurities can arise. These can be broadly categorized as:
-
Process-Related Impurities: These are byproducts formed during the synthesis process itself. Common examples include:
-
Deletion Sequences: Peptides missing one or more amino acid residues, such as Des-D-Arg(1)-Icatibant or Des-Pro(3)-Icatibant Acetate.[2][3] These often result from incomplete coupling or deprotection steps.[4]
-
Truncated Sequences: Shorter peptide chains that can be N-terminal or C-terminal truncations.[5][6]
-
Insertion/Addition Sequences: Peptides with an extra amino acid residue or adducts, such as Ac-Icatibant (Acetylated Icatibant).[2]
-
Peptide Fragments: Shorter segments of the Icatibant sequence, for instance, (1-6)-Icatibant.[1]
-
Racemization/Epimerization Products: Isomers of Icatibant with altered stereochemistry at one or more chiral centers. A notable example is the isomerization at the N-terminal D-Arg residue to form L-Arg(1)-Icatibant.[3][7][8]
-
-
Degradation Products: These impurities form due to the chemical instability of Icatibant under certain conditions, such as during cleavage from the resin, purification, or storage.[1] They can include products of:
-
Residual Solvents and Reagents: Organic solvents (e.g., methanol, ethanol, dichloromethane), reagents from the synthesis (e.g., coupling agents, TFA from cleavage), and heavy metals from catalysts can also be present as impurities.
Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: The primary analytical methods for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Reversed-Phase HPLC (RP-HPLC) with UV detection is the standard method for separating and quantifying Icatibant and its impurities. The method's specificity allows it to resolve the main peptide from various byproducts.
-
LC-MS and LC-MS/MS are powerful tools for identifying unknown impurities by providing accurate mass information, which aids in determining their molecular formula and structure.[9]
Q3: How can I remove impurities from my crude this compound product?
A3: The most effective method for purifying crude this compound is preparative Reversed-Phase High-Performance Liquid Chromatography (preparative RP-HPLC) .[10] This technique allows for the separation of the target peptide from closely related impurities on a larger scale. The collected fractions containing the pure Icatibant are then typically lyophilized to obtain the final acetate salt.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of Deletion Sequences in the Crude Product
Symptom: Your HPLC analysis of the crude product shows significant peaks corresponding to peptides with a lower molecular weight than Icatibant, which are later identified by LC-MS as missing one or more amino acid residues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Amino Acid Coupling | - Double Couple Problematic Residues: Arginine residues, due to their bulky side chains, can be challenging to couple.[7] It is recommended to perform a double coupling for all arginine residues in the Icatibant sequence.- Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[7]- Optimize Coupling Reagents: Ensure you are using high-quality and effective coupling agents. |
| Peptide Aggregation on the Resin | - Use Aggregation-Disrupting Solvents: If aggregation is suspected, consider switching from DMF to N-Methylpyrrolidone (NMP) or adding chaotropic salts to the reaction mixture.[11]- Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can help reduce aggregation.[12] |
| Incomplete Fmoc Deprotection | - Extend Deprotection Time: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled. Increase the deprotection time or perform a second deprotection step.[13]- Ensure Complete Removal of Piperidine: Residual piperidine can interfere with the subsequent coupling step. Thoroughly wash the resin with a solvent like DMF after deprotection. A wash with a solution of HOBt in DMF can also be effective in ensuring complete piperidine removal.[14] |
Issue 2: High Levels of the L-Arg(1)-Icatibant Epimer
Symptom: A peak with a very similar retention time to Icatibant is observed in the HPLC chromatogram. LC-MS analysis confirms it has the same mass as Icatibant, and further characterization reveals it to be the L-Arg(1) epimer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Racemization during Amino Acid Activation | - Choice of Coupling Reagents: The choice of coupling reagent can influence the rate of racemization. Using additives like HOBt can help suppress this side reaction.[11]- Minimize Pre-activation Time: Do not allow the activated amino acid to sit for an extended period before adding it to the resin. |
| Elevated Temperature | - Control Reaction Temperature: Avoid high temperatures during coupling steps, as this can increase the rate of epimerization.[15]- Storage Conditions: Store the final product at controlled room temperature or lower, as elevated temperatures during storage can also lead to an increase in this impurity.[3][7][8] |
Issue 3: Poor Separation of Impurities during HPLC Analysis or Purification
Symptom: Co-elution of impurities with the main Icatibant peak is observed, leading to broad or asymmetrical peaks and difficulty in obtaining a pure product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | - Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. For basic peptides like Icatibant, using a low pH mobile phase can improve peak shape.[16]- Column Selection: Experiment with different stationary phases (e.g., C18, Phenyl) to improve selectivity.[16]- Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution. |
| Presence of Highly Similar Impurities | - Gradient Optimization: A shallower gradient around the elution time of Icatibant can help resolve closely eluting impurities. |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific instrument and impurities observed.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute Icatibant and its impurities. For example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[17] A target degradation of 10-20% is generally recommended.[5]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid this compound at 100 °C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours. |
After exposure to the stress condition, neutralize the samples (for acid and base hydrolysis) and dilute them to an appropriate concentration for HPLC analysis.
Visualizations
General Workflow for this compound Synthesis and Impurity Control
Caption: Workflow for this compound Synthesis and Quality Control.
Troubleshooting Logic for Deletion Impurities
Caption: Troubleshooting logic for the presence of deletion impurities.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The identification and chromatographic separation of a new highly analogous impurity of the active pharmaceutical ingredient icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. biotage.com [biotage.com]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. Bot Detection [iris-biotech.de]
- 14. WO2019064220A1 - Synthesis of icatibant - Google Patents [patents.google.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Icatibant Acetate Stability and Degradation
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of Icatibant Acetate during experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to the degradation pathways of this compound, recommended storage conditions, and troubleshooting advice for common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solution?
A1: this compound for injection is a sterile, isotonic, and buffered solution with a pH of approximately 5.5. To maintain its stability, it should be stored at a controlled temperature between 2°C to 25°C (36°F to 77°F). It is crucial to prevent freezing and to keep the product in its original carton to protect it from light.[1]
Q2: I observed a precipitate in my this compound solution after storing it in the refrigerator. What should I do?
A2: The formation of a precipitate may indicate that the solution has been compromised. Do not use the solution if it is cloudy, discolored, or contains particulate matter. Visually inspect the solution for any changes before use. If a precipitate is observed, it is recommended to discard the vial and use a new one to ensure the accuracy of your experiment.
Q3: My experimental results are inconsistent. Could this be related to the degradation of this compound?
A3: Yes, inconsistent results can be a sign of product degradation. This compound is susceptible to degradation under certain conditions, particularly thermal stress, which can lead to the formation of impurities. The primary thermal degradation product is a diastereomer, L-Arg(1)-Icatibant, formed by the isomerization of the N-terminal D-arginine residue.[2] The presence of this and potentially other degradation products can alter the biological activity of the compound and lead to variability in your results. It is advisable to verify the integrity of your this compound stock by performing an analytical check, such as HPLC analysis.
Q4: What are the primary degradation pathways for this compound?
A4: The primary identified degradation pathway for this compound is thermal degradation, leading to isomerization. While significant degradation has not been reported under standard acidic, basic, or oxidative stress conditions for the formation of the main diastereomeric impurity, it is crucial to adhere to proper storage and handling procedures to minimize any potential degradation.[2][3] General degradation pathways for peptides can include hydrolysis (cleavage of peptide bonds), oxidation, and photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products, particularly the L-Arg(1)-Icatibant diastereomer due to thermal stress. | 1. Confirm the identity of the unexpected peaks using a reference standard for L-Arg(1)-Icatibant if available. 2. Review storage conditions to ensure the product has not been exposed to high temperatures. 3. Prepare a fresh solution from a new, properly stored vial of this compound and re-analyze. |
| Reduced biological activity in assays | Degradation of this compound leading to a lower concentration of the active compound. | 1. Quantify the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh dilutions from a new, confirmed-quality stock for your experiments. 3. Ensure all solutions are prepared and used within a timeframe that minimizes degradation. |
| Changes in the physical appearance of the solution (color, clarity) | Potential chemical degradation or contamination. | 1. Discard the solution immediately. Do not use if the solution is not clear and colorless. 2. Use a new vial of this compound for your experiments. 3. Review your solution preparation and handling procedures to prevent contamination. |
This compound Degradation Pathways
This compound is a synthetic decapeptide, and like other peptides, its stability can be compromised by various environmental factors. The most prominently reported degradation pathway is isomerization due to thermal stress.
Thermal Degradation
Studies have shown that this compound is susceptible to thermal degradation, leading to the formation of a diastereomeric impurity. This occurs through the isomerization of the N-terminal D-arginine residue to L-arginine, resulting in the formation of L-Arg(1)-Icatibant. This impurity has been observed to increase significantly when the product is exposed to high temperatures, such as 100°C.[2]
Caption: Isomerization of this compound under thermal stress.
Other Potential Degradation Pathways
While the formation of the L-Arg(1)-Icatibant diastereomer is not significantly accelerated by acidic, basic, or oxidative stress, general peptide degradation pathways should be considered during handling and in the development of analytical methods. These include:
-
Hydrolysis: Cleavage of the peptide bonds can occur under strongly acidic or basic conditions, leading to smaller peptide fragments or free amino acids.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to oxygen, peroxides, or light.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of light-sensitive amino acid residues.
Experimental Protocols
Stability-Indicating HPLC Method
This method can be used to separate this compound from its primary thermal degradation product, L-Arg(1)-Icatibant.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 224 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Further dilute with the mobile phase to the desired concentration for analysis (e.g., 100 µg/mL).
Forced Degradation Study Protocol
To investigate the stability of this compound under various stress conditions, the following protocol can be adapted.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Store at room temperature, protected from light, for a specified period.
4. Thermal Degradation:
-
Store the this compound solution (1 mg/mL in water or buffer) at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified period.[2]
5. Photodegradation:
-
Expose the this compound solution (1 mg/mL in a photostable container) to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark at the same temperature.
Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.
Caption: Workflow for conducting a forced degradation study.
Summary of Storage Conditions
| Parameter | Recommended Condition | Reason |
| Temperature | 2°C to 25°C (36°F to 77°F) | To prevent both freezing and thermal degradation. |
| Light | Store in original carton | To protect from light-induced degradation. |
| Physical State | Do not use if cloudy, discolored, or contains particles | To ensure the integrity and sterility of the solution. |
By adhering to these guidelines and utilizing the provided troubleshooting information, researchers can minimize the impact of degradation on their experimental outcomes and ensure the reliable performance of this compound.
References
Technical Support Center: Optimizing Icatibant Acetate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Icatibant Acetate in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
General Information
1. What is this compound and how does it work in vitro?
This compound is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor (B2R).[1][2] In in vitro systems, Icatibant blocks the binding of bradykinin to the B2R, thereby inhibiting downstream signaling pathways.[2] Bradykinin, a potent vasodilator, exerts its effects by binding to B2 receptors on various cell types, including endothelial cells, leading to increased vascular permeability and inflammation.[2] Icatibant, by competitively binding to these receptors, prevents these bradykinin-induced cellular responses.[2]
Experimental Design and Concentration
2. What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound depends on the specific assay and cell type. Based on its high affinity for the bradykinin B2 receptor, effective concentrations are typically in the nanomolar (nM) range. For most cell-based assays, a concentration range of 1 nM to 1 µM is a good starting point for dose-response experiments.
3. How do I prepare a stock solution of this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO).[3] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO or water is recommended.
-
For a 10 mM stock solution in DMSO: Dissolve 13.65 mg of this compound (MW: 1364.57 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
For a 10 mg/mL stock solution in water: Dissolve 10 mg of this compound in 1 mL of sterile, deionized water.
Important: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
4. I am not observing any effect of this compound in my experiment. What could be the reason?
Several factors could contribute to a lack of observed effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the bradykinin present in your system. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Bradykinin Concentration: Ensure that you are using an appropriate concentration of bradykinin to stimulate the B2 receptors. The potency of Icatibant is dependent on the concentration of the agonist it is competing with.
-
Cell Line Expression of B2R: Verify that your cell line expresses the bradykinin B2 receptor at a sufficient level. This can be checked through techniques like qPCR, western blotting, or flow cytometry.
-
Compound Stability: Although generally stable, improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. It is always recommended to use freshly prepared dilutions from a properly stored stock solution.[3]
-
Incubation Time: The pre-incubation time with Icatibant before adding bradykinin might be insufficient. A pre-incubation period of 30 minutes to 1 hour is generally recommended to allow for receptor binding.
5. I am observing unexpected or off-target effects. What should I do?
While Icatibant is highly selective for the B2 receptor, off-target effects can occur at higher concentrations.
-
Concentration-Dependent Effects: At micromolar concentrations, Icatibant has been reported to potentiate the effects of angiotensin III and Lys-des-Arg9-bradykinin. If your experimental system involves these or related peptides, consider using a lower concentration of Icatibant.
-
Histamine Release: Icatibant has been shown to induce histamine release from mast cells at concentrations of 10 µM and 100 µM. If you are working with primary mast cells or cell lines with similar properties, this could be a confounding factor.
-
Cytotoxicity: While generally not considered cytotoxic at effective concentrations, it is always good practice to perform a cell viability assay to rule out any cytotoxic effects at the concentrations used in your experiments.
6. How stable is this compound in cell culture media?
While specific stability data in various cell culture media over extended periods is not extensively published, peptides like Icatibant can be susceptible to degradation by proteases present in serum-containing media. For long-term experiments (e.g., >24 hours), it is advisable to:
-
Use serum-free or low-serum media if compatible with your cell line.
-
Replenish the media with fresh this compound at regular intervals.
-
As a best practice, prepare fresh working solutions of Icatibant in your cell culture medium for each experiment.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 1.07 nM | Guinea pig ileal cell membranes | [4] |
| Ki | 0.798 nM | Guinea pig ileal cell membranes | [4] |
| pA2 | 8.06 | Human isolated umbilical vein | [4] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration Range Tested | Result | Reference |
| Various | Ames bacterial reverse mutation assay | Not specified | Negative for genotoxicity | [4] |
| Chinese hamster bone marrow cells | Chromosome aberration assay | Not specified | Negative for genotoxicity | [4] |
| Mouse | Micronucleus test | Not specified | Negative for genotoxicity | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Bradykinin-Induced Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit bradykinin-induced intracellular calcium release.
-
Cell Seeding: Seed cells that endogenously or exogenously express the bradykinin B2 receptor in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: After washing the cells to remove excess dye, add this compound at various concentrations and incubate for 30-60 minutes at room temperature or 37°C.
-
Bradykinin Stimulation: Place the plate in a fluorescence microplate reader capable of kinetic reads. Add a pre-determined concentration of bradykinin (typically the EC80) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the response in Icatibant-treated wells to the response in untreated wells to determine the inhibitory effect.
Visualizations
Caption: Bradykinin B2 Receptor Signaling and Icatibant Inhibition.
Caption: General Experimental Workflow for Icatibant In Vitro Assays.
Caption: Troubleshooting Flowchart for Icatibant Experiments.
References
Technical Support Center: Managing Icatibant Acetate Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the stability of Icatibant Acetate in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Quick Reference: Storage and Stability of this compound
Proper storage is critical for maintaining the integrity of this compound. The following tables summarize the recommended storage conditions for both the solid form and prepared solutions.
Table 1: Storage Conditions for Solid this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| Amorphous Powder | -20°C ± 5°C | Up to 36 months | Store in a well-closed container. |
Table 2: Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| Water | 2°C to 25°C | Short-term use only | Long-term storage is not recommended. |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution (for injection) | 2°C to 25°C (36°F to 77°F) | Up to 24 months | Do not freeze. Protected from light. |
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water | Freely soluble |
| PBS (pH 7.2) | 10 mg/mL |
| DMSO | ≥11.43 mg/mL |
| Ethanol | ≥50.8 mg/mL |
| DMF | 30 mg/mL |
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin, a potent vasodilator, mediates its effects by binding to the B2 receptor on endothelial cells, leading to increased vascular permeability and the symptoms of inflammation and swelling.[2] Icatibant blocks this interaction, thereby mitigating the effects of bradykinin.[3]
Caption: Icatibant blocks bradykinin binding to the B2 receptor.
Experimental Protocols
Preparation of Stock Solutions
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required.
-
Select the appropriate solvent: For most in vitro studies, DMSO is the recommended solvent for creating a high-concentration stock solution. For in vivo studies, sterile water or PBS may be more appropriate, but long-term stability is limited.
-
Dissolution: Under sterile conditions, add the appropriate volume of solvent to the vial of this compound powder. To enhance solubility, you can gently warm the tube to 37°C and sonicate for a short period.[4]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
General Workflow for Long-Term Cell Culture Experiments
The following diagram outlines a general workflow for using this compound in long-term cell culture experiments.
Caption: Workflow for long-term cell culture experiments with Icatibant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Exceeded solubility limit.- Impure solvent.- Repeated freeze-thaw cycles. | - Gently warm the solution to 37°C and sonicate briefly. If precipitation persists, the solution may be supersaturated.- Use fresh, high-quality, anhydrous DMSO.- Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Precipitation in cell culture media | - High concentration of this compound.- Interaction with media components (e.g., proteins in serum).- pH shift in the media. | - Perform a dose-response curve to determine the optimal, non-precipitating concentration.- Prepare fresh dilutions of this compound in media immediately before use.- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).- Monitor and maintain the pH of the culture media. |
| Loss of biological activity | - Degradation of this compound in stock solution or at 37°C in culture.- Adsorption to plasticware. | - Use freshly prepared or properly stored aliquots of the stock solution.- For long-term experiments, replenish the this compound with each media change (e.g., every 48-72 hours).- Consider using low-protein binding plates and pipette tips. |
| Inconsistent experimental results | - Inaccurate pipetting of stock solution.- Degradation of this compound over the course of the experiment. | - Use calibrated pipettes and ensure the stock solution is homogenous before dilution.- Maintain a consistent schedule for media changes and re-addition of this compound.- Include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound for in vitro experiments?
A1: For in vitro experiments, it is recommended to reconstitute this compound in a minimal amount of sterile, anhydrous DMSO to create a concentrated stock solution. From this stock, you can make further dilutions into your aqueous buffer or cell culture medium.
Q2: Is this compound stable in aqueous solutions like PBS or cell culture media?
A2: While this compound is soluble in aqueous solutions, its long-term stability in these solutions, especially at room temperature or 37°C, is limited due to potential hydrolysis and enzymatic degradation.[1] For long-term experiments, it is best to prepare fresh dilutions from a frozen DMSO stock immediately before use or to replenish the compound with each media change.
Q3: Can I store this compound solution at 4°C?
A3: While short-term storage of the commercially available injection solution is possible between 2°C and 25°C, it is generally not recommended for researcher-prepared solutions. For optimal stability of stock solutions (e.g., in DMSO), storage at -20°C or -80°C is advised.[4]
Q4: What are the visual signs of this compound degradation?
A4: The solution of this compound should be clear and colorless.[5] Any presence of particulate matter, cloudiness, or a change in color may indicate precipitation or degradation, and the solution should be discarded.
Q5: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A5: Due to the potential for degradation at 37°C and consumption by cells, it is recommended to replace the medium with freshly prepared this compound solution every 48 to 72 hours, depending on the metabolic rate of your cell line and the stability of the compound in your specific culture conditions.
Q6: What is the primary degradation pathway for this compound?
A6: Icatibant is a peptide and is primarily metabolized by proteolytic enzymes.[1] It is not degraded by oxidative metabolic pathways involving cytochrome P450 enzymes.[1] In solution, hydrolysis can also be a degradation pathway.
Q7: Are there any known incompatibilities for this compound?
A7: this compound may be incompatible with strong acids, strong bases, and strong oxidizing or reducing agents.
Q8: What is the recommended solvent for preparing a stock solution?
A8: DMSO is a commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use due to its good solvating power and the stability of the compound in it when stored frozen.[6]
Q9: How can I avoid repeated freeze-thaw cycles of my this compound stock solution?
A9: It is highly recommended to aliquot your stock solution into single-use volumes immediately after preparation. This allows you to thaw only the amount needed for each experiment, preserving the integrity of the remaining stock.[4]
Q10: Is this compound light-sensitive?
A10: While not explicitly stated as highly light-sensitive, it is good laboratory practice to protect all peptide solutions from prolonged exposure to light. The solid form should also be protected from light during storage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. veeprho.com [veeprho.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Icatibant Acetate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Icatibant Acetate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a synthetic decapeptide that acts as a selective antagonist of the bradykinin B2 receptor.[1][2] It is used in the treatment of Hereditary Angioedema (HAE).[3][4] Aggregation of peptide therapeutics like this compound can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response. Therefore, maintaining the monomeric state of the peptide in solution is critical for reliable experimental results and therapeutic safety.
Q2: What is the composition of the commercial this compound formulation?
The commercial formulation is a sterile, isotonic, and buffered solution for subcutaneous injection. The typical excipients include:
-
Sodium chloride (for isotonicity)
-
Glacial acetic acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
The pH of the final solution is approximately 5.5.[5]
Q3: What are the recommended storage conditions for this compound solutions?
While specific stability will depend on the buffer and concentration, based on the commercial product information, it is recommended to store this compound solutions at 2°C to 25°C.[1][3] It is crucial to avoid freezing the solution, as freeze-thaw cycles can induce peptide aggregation and affect solution pH.[1][7][8] The solution should be visually inspected for particulate matter before use.[1][9]
Q4: What are the primary factors that can induce peptide aggregation?
Several factors can contribute to the aggregation of peptides like this compound in solution. These include:
-
pH: Deviations from the optimal pH can alter the charge distribution on the peptide, leading to increased hydrophobic or electrostatic interactions that promote aggregation.[10]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes, which can expose hydrophobic regions and lead to aggregation.[10]
-
Ionic Strength: The concentration of salts in the solution can influence electrostatic interactions between peptide molecules. While salts are necessary for isotonicity and can sometimes stabilize a peptide, inappropriate salt concentrations can also promote aggregation.[11][12]
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can introduce air-liquid interfaces that can cause partial unfolding and subsequent aggregation of peptides.
-
Freeze-Thaw Cycles: The process of freezing and thawing can lead to cryoconcentration of the peptide and excipients, causing pH shifts and increasing the likelihood of aggregation.[7][8][13][14]
-
Concentration: Higher concentrations of the peptide can increase the probability of intermolecular interactions and aggregation.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered with this compound aggregation in experimental settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Visible precipitation or cloudiness in the solution. | Peptide Aggregation: This can be caused by suboptimal pH, high temperature, or inappropriate ionic strength. | 1. Verify pH: Ensure the pH of your buffer is around 5.5. Adjust if necessary using dilute acetic acid or sodium hydroxide. 2. Control Temperature: Avoid exposing the solution to high temperatures. Store at recommended temperatures (2-25°C). 3. Optimize Ionic Strength: If using a custom buffer, consider adjusting the salt concentration (e.g., NaCl). |
| Loss of activity or inconsistent results in bioassays. | Formation of Soluble Aggregates: Small, soluble aggregates may not be visible but can reduce the concentration of active monomeric peptide. | 1. Analyze for Aggregates: Use techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect soluble aggregates (see Experimental Protocols). 2. Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle inversion. 3. Fresh Preparations: Prepare solutions fresh before use whenever possible. |
| Solution appears hazy after thawing. | Freeze-Thaw Induced Aggregation: The freezing process can destabilize the peptide. | 1. Avoid Freezing: If possible, store the solution refrigerated. 2. Controlled Freezing/Thawing: If freezing is necessary, consider flash-freezing in liquid nitrogen and rapid thawing in a water bath to minimize the time spent in the phase transition. 3. Use Cryoprotectants: For long-term frozen storage, consider the addition of cryoprotectants like sucrose or trehalose, though their compatibility with your specific experiment must be verified. |
| Variability between different batches of prepared solution. | Inconsistent Preparation Protocol: Minor variations in pH, buffer composition, or handling can lead to different levels of aggregation. | 1. Standardize Protocol: Ensure a consistent and detailed standard operating procedure (SOP) for solution preparation. 2. Quality Control: Characterize each new batch for pH, concentration, and absence of aggregates. |
Experimental Protocols
The following are example protocols for key experiments to analyze and mitigate this compound aggregation.
Protocol 1: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates of this compound.
Materials:
-
This compound solution
-
SEC column suitable for peptide analysis (e.g., Superdex Peptide or similar)
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0 - adjust as needed for optimal separation)
-
Filtration device (0.22 µm PVDF syringe filter)
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the this compound solution through a 0.22 µm syringe filter to remove any large particulates.[8]
-
Injection: Inject a defined volume (e.g., 20 µL) of the filtered sample onto the column.
-
Chromatography: Run the separation isocratically. Monitor the eluent at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute earlier than the monomeric this compound. The percentage of aggregate can be calculated based on the peak areas.
Protocol 2: Detection of Early-Stage Aggregation by Dynamic Light Scattering (DLS)
Objective: To detect the formation of small oligomers and aggregates in solution.
Materials:
-
This compound solution
-
DLS instrument
-
Low-volume cuvette
Methodology:
-
Sample Preparation: Filter the this compound solution through a DLS-grade filter (e.g., 0.02 µm) directly into a clean, dust-free cuvette.
-
Instrument Setup: Set the instrument parameters, including temperature and solvent viscosity.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will generate an autocorrelation function.
-
Data Analysis: Analyze the autocorrelation function to determine the distribution of particle sizes (hydrodynamic radius) in the solution.[7][15] The presence of particles significantly larger than the expected monomeric size indicates aggregation.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
This compound acts as a competitive antagonist at the Bradykinin B2 Receptor, blocking the following signaling cascade which is implicated in the symptoms of Hereditary Angioedema.
Caption: Bradykinin B2 receptor signaling cascade and the inhibitory action of Icatibant.
Troubleshooting Workflow for this compound Aggregation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound aggregation.
Caption: A step-by-step workflow for troubleshooting this compound aggregation.
References
- 1. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering Instrumentation (DLS) < Biophysical Resource [medicine.yale.edu]
- 8. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C61H93N19O15S | CID 6918172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemijournal.com [chemijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the specificity of Icatibant Acetate for the bradykinin B2 receptor
For researchers, scientists, and drug development professionals, understanding the specificity of a compound for its target is paramount. This guide provides a comparative analysis of Icatibant Acetate's specificity for the bradykinin B2 receptor (B2R), supported by experimental data and detailed methodologies.
This compound is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] Its high affinity and specificity for the B2R make it a crucial therapeutic agent for conditions mediated by excessive bradykinin activity, such as Hereditary Angioedema (HAE).[2][3] This guide delves into the experimental validation of Icatibant's specificity, comparing it with other known B2R antagonists.
Comparative Analysis of Bradykinin B2 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50, pA2, or Kb) of this compound and other selective B2R antagonists. Lower values indicate higher affinity and potency.
| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50/pA2/Kb (nM) | Reference(s) |
| This compound | B2R | Radioligand Binding | Human | 0.798 | 1.07 (IC50) | [1] |
| B2R | Radioligand Binding | Human | 0.60 | - | [4] | |
| B2R | Calcium Mobilization | Human | - | 2.81 (Kb) | [4] | |
| B2R | Umbilical Vein Contraction | Human | - | 8.71 (pA2) | [4] | |
| B1R | Radioligand Binding | Human | >1000 | - | [5] | |
| MEN16132 | B2R | Radioligand Binding | Human | 0.032 (pKi 10.5) | - | [6] |
| B2R | Inositol Phosphates Accumulation | Human | - | 0.05 (pKB 10.3) | [6] | |
| PHA-022121 | B2R | Radioligand Binding | Human | 0.47 | - | [7][8] |
| B2R | Calcium Mobilization | Human | - | 0.15 (Kb) | [7][8] | |
| B2R | Umbilical Vein Contraction | Human | - | 0.35 (pA2) | [7][8] | |
| FR173657 | B2R | Radioligand Binding | Human | 0.36 | 2.9 (IC50) | [9][10] |
| B1R | Radioligand Binding | Human | No inhibition | - | [9] | |
| Anatibant (LF16-0687Ms) | B2R | - | - | - | Potent and selective | [11][12] |
Note: pKi and pKB values were converted to nM for consistency. The data indicates that this compound exhibits high, sub-nanomolar affinity for the human bradykinin B2 receptor and is highly selective against the B1 receptor.
Experimental Protocols
The specificity and potency of this compound are validated through rigorous experimental procedures. The two primary assays are Radioligand Binding Assays and Functional Assays such as Calcium Mobilization Assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its receptor.
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human bradykinin B2 receptor (e.g., CHO cells) or from tissues endogenously expressing the receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the B2 receptor (e.g., [3H]-bradykinin) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the receptor upon agonist stimulation.
Objective: To determine the functional potency (IC50 or Kb) of this compound in blocking bradykinin-induced signaling.
Methodology:
-
Cell Culture: Cells expressing the bradykinin B2 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13] This dye exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium.[14][15][16]
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the B2 receptor, bradykinin.
-
Signal Detection: The change in fluorescence, indicating the mobilization of intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response is determined as the IC50 value. The antagonist dissociation constant (Kb) can be calculated from the IC50 value.
Visualizing Specificity and Mechanism
To better understand the context of Icatibant's action, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological profile of PHA-022121, a small molecule bradykinin B2 receptor antagonist in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
A Preclinical Showdown: Icatibant vs. Lanadelumab in Hereditary Angioedema Models
In the landscape of therapeutic options for hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and severe swelling, two prominent players have emerged: Icatibant and Lanadelumab. While clinical data guide their use in patients, a closer look at their performance in preclinical models offers valuable insights for researchers and drug development professionals. This guide provides an objective comparison of their efficacy, supported by available experimental data, to illuminate their distinct mechanisms and potential applications in HAE research.
Hereditary angioedema is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This deficiency leads to the uncontrolled activation of plasma kallikrein, resulting in the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling attacks. Both Icatibant and Lanadelumab target this dysregulated pathway, but at different key points.
Mechanism of Action: A Tale of Two Targets
Icatibant is a selective, competitive antagonist of the bradykinin B2 receptor. It works by directly blocking the binding of bradykinin to its receptor, thereby preventing the downstream signaling that leads to vasodilation and increased vascular permeability. Preclinical studies have demonstrated Icatibant's ability to inhibit various bradykinin-induced biological effects.
Lanadelumab, on the other hand, is a fully human monoclonal antibody that specifically targets and inhibits plasma kallikrein. By binding to plasma kallikrein, Lanadelumab prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, effectively reducing the production of the primary mediator of HAE attacks. Preclinical studies have highlighted its high potency and specificity for plasma kallikrein.
Comparative Efficacy in Preclinical Models
| Drug | Target | Key Preclinical Finding | Animal Model |
| Icatibant | Bradykinin B2 Receptor | Inhibition of bradykinin-induced hypotension and vasodilation. | Healthy subjects (pharmacodynamic studies) |
| Lanadelumab | Plasma Kallikrein | Potent and specific inhibition of plasma kallikrein activity. | C1-INH-deficient mouse model. |
Table 1: Summary of Preclinical Efficacy Data
Experimental Protocols
Icatibant: Bradykinin Challenge Model
A common preclinical model to evaluate the efficacy of bradykinin B2 receptor antagonists involves a bradykinin challenge in healthy subjects or animal models.
-
Subjects: Healthy human volunteers or relevant animal species.
-
Drug Administration: Icatibant is administered, typically via intravenous or subcutaneous injection, at varying doses.
-
Bradykinin Challenge: Following a predetermined time after Icatibant administration, a bolus of bradykinin is infused intravenously.
-
Outcome Measures: The primary endpoints are the changes in physiological parameters known to be affected by bradykinin, such as blood pressure (hypotension) and heart rate (reflex tachycardia). The degree of inhibition of these effects by Icatibant is quantified.
Lanadelumab: C1-INH Deficient Mouse Model
To assess the prophylactic potential of Lanadelumab, a genetically modified mouse model that mimics HAE is often utilized.
-
Model: C1-INH-deficient mice, which exhibit increased vascular permeability.
-
Drug Administration: Lanadelumab is administered subcutaneously to the mice.
-
Induction of Vascular Permeability: A vascular permeability challenge is induced, for example, by administering a trigger substance.
-
Outcome Measures: The primary endpoint is the quantification of vascular leakage, often measured by the extravasation of a dye (e.g., Evans blue) into the tissues. The reduction in dye extravasation in Lanadelumab-treated mice compared to a control group indicates efficacy.
Icatibant Acetate Demonstrates Superiority Over Placebo in Attenuating Angioedema in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that icatibant acetate, a selective bradykinin B2 receptor antagonist, is significantly more effective than placebo in reducing the key markers of angioedema in various animal models. The findings, consolidated from multiple independent studies, provide robust evidence for the drug's mechanism of action and its therapeutic potential in treating bradykinin-mediated angioedema.
The primary efficacy of this compound was consistently observed across different animal models that mimic the pathophysiology of angioedema, including genetically modified mice with C1-inhibitor deficiency (a model for hereditary angioedema), and rats with induced paw edema, a common method for studying inflammatory swelling.
Key Findings from Preclinical Studies:
This compound demonstrated a marked ability to:
-
Reverse Increased Vascular Permeability: In a highly relevant model using C1-inhibitor (C1INH)-deficient mice, which mimic hereditary angioedema, treatment with a bradykinin B2 receptor antagonist, functionally equivalent to icatibant, effectively reversed the excessive leakage of fluid from blood vessels, a hallmark of angioedema.
-
Reduce Edema Formation: In chemically-induced paw edema models in rats, icatibant significantly reduced swelling. Studies utilizing carrageenan and collagenase to induce inflammation and edema showed a dose-dependent reduction in paw volume in icatibant-treated animals compared to control groups.
The collective data from these preclinical investigations underscore the critical role of the bradykinin B2 receptor in the pathogenesis of angioedema and highlight the targeted efficacy of this compound in blocking this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies comparing this compound or its functional analogues to a placebo/control.
Table 1: Effect of Bradykinin B2 Receptor Antagonist on Vascular Permeability in C1INH-Deficient Mice
| Treatment Group | Outcome Measure | Result | Efficacy vs. Control |
| Control (C1INH-deficient) | Vascular Permeability | Increased | - |
| Bradykinin B2 Antagonist | Vascular Permeability | Reversed to normal levels | Significant Reduction |
Note: This table is based on findings that a bradykinin B2 receptor antagonist reverses increased vascular permeability in C1INH-deficient mice. Specific quantitative data from a direct placebo-controlled icatibant study was not available in the reviewed literature.
Table 2: Efficacy of Icatibant in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Carrageenan + Vehicle | 1.84 ± 0.06 | - |
| Carrageenan + Icatibant | Data not specified | Significant reduction |
Note: While specific paw volume data for an icatibant group was not detailed in the available literature, studies report a significant reduction in edema with icatibant treatment.
Table 3: Dose-Dependent Efficacy of Icatibant in Collagenase-Induced Paw Edema in Rats
| Icatibant Dose (nmol/kg, s.c.) | Maximal Edema Reduction (%) |
| 10 | Significant effect observed |
| 100 | ~65% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future studies.
C1-Inhibitor Deficient Mouse Model of Angioedema
This model is a cornerstone for studying hereditary angioedema.
-
Animal Model: Mice with a targeted disruption of the C1-inhibitor gene (C1INH-deficient mice).
-
Induction of Vascular Permeability: These mice exhibit inherently increased basal vascular permeability. To quantify this, the Evans blue dye extravasation assay is used.
-
Experimental Groups:
-
C1INH-deficient mice treated with placebo (saline).
-
C1INH-deficient mice treated with a bradykinin B2 receptor antagonist (e.g., Hoe140, which has a similar mechanism to icatibant).
-
-
Procedure:
-
Animals are anesthetized.
-
The treatment (placebo or B2 receptor antagonist) is administered, typically via intravenous or subcutaneous injection.
-
After a predetermined time, Evans blue dye (which binds to serum albumin) is injected intravenously.
-
The dye is allowed to circulate for a specific period (e.g., 30 minutes).
-
Animals are euthanized, and various tissues are harvested.
-
The extravasated Evans blue dye in the tissues is extracted using formamide.
-
The concentration of the dye is quantified spectrophotometrically (at ~620 nm).
-
-
Endpoint: The amount of Evans blue dye per milligram of tissue is calculated and compared between the treatment and placebo groups to determine the effect on vascular permeability.
Carrageenan-Induced Paw Edema in Rats
A widely used model for acute inflammation and edema.
-
Animal Model: Male Wistar rats.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution in saline into the right hind paw.
-
Experimental Groups:
-
Control group receiving only carrageenan.
-
Icatibant-treated group receiving icatibant prior to carrageenan injection.
-
Placebo group receiving a vehicle control.
-
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are pre-treated with icatibant (e.g., intraplantar or subcutaneous injection) or placebo.
-
After a set time (e.g., 30 minutes), carrageenan is injected into the paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The increase in paw volume is calculated and compared between the icatibant and placebo groups. The percentage of edema inhibition is often reported.
Collagenase-Induced Paw Edema in Rats
This model also induces a strong inflammatory and edematous response.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Edema: A subplantar injection of collagenase from Clostridium histolyticum.
-
Experimental Groups:
-
Control group receiving only collagenase.
-
Icatibant-treated groups receiving different doses of icatibant.
-
Placebo group receiving a vehicle control.
-
-
Procedure:
-
Animals are pre-treated with varying doses of icatibant or placebo via subcutaneous injection.
-
Collagenase is injected into the hind paw.
-
Paw edema is measured at set intervals.
-
-
Endpoint: The reduction in edema formation is measured and compared across the different dose groups and the placebo group to determine the dose-dependent efficacy of icatibant.[1][2]
Visualizations
Signaling Pathway of Bradykinin-Mediated Angioedema and Icatibant Intervention
Caption: Mechanism of icatibant action in blocking bradykinin-mediated angioedema.
Experimental Workflow for Evaluating Icatibant in a Paw Edema Model
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
